molecular formula C9H7N3O2S B3230831 2-methyl-6-nitro-1H-quinazoline-4-thione CAS No. 13116-84-2

2-methyl-6-nitro-1H-quinazoline-4-thione

Cat. No. B3230831
CAS RN: 13116-84-2
M. Wt: 221.24 g/mol
InChI Key: IQTDQTZHIGWCKV-UHFFFAOYSA-N
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Description

Quinazoline derivatives, such as “2-methyl-6-nitro-1H-quinazoline-4-thione”, belong to the N-containing heterocyclic compounds . They have drawn significant attention due to their wide and distinct biopharmaceutical activities .


Synthesis Analysis

Quinazoline derivatives are synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The specific synthesis process for “2-methyl-6-nitro-1H-quinazoline-4-thione” is not explicitly mentioned in the available data.


Molecular Structure Analysis

Quinazoline is a compound made up of two fused six-membered simple aromatic rings—benzene and pyrimidine ring . The specific molecular structure of “2-methyl-6-nitro-1H-quinazoline-4-thione” is not detailed in the available data.


Chemical Reactions Analysis

Quinazoline derivatives undergo various chemical reactions. For instance, Aza-Diels-Alder reaction containing the coupling of imine and electron-rich alkene gradually became a powerful tool for the synthesis of quinazoline derivatives . The specific chemical reactions involving “2-methyl-6-nitro-1H-quinazoline-4-thione” are not detailed in the available data.


Physical And Chemical Properties Analysis

Quinazoline derivatives exhibit novel or enhanced physical and chemical properties compared to bulk material . These extraordinary properties have created a multitude of innovative applications in various fields . The specific physical and chemical properties of “2-methyl-6-nitro-1H-quinazoline-4-thione” are not detailed in the available data.

Mechanism of Action

The mechanism of action of quinazoline derivatives is largely dependent on their biological activities. For instance, some quinazoline derivatives have been found to exhibit anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, etc. activities . The specific mechanism of action of “2-methyl-6-nitro-1H-quinazoline-4-thione” is not detailed in the available data.

Safety and Hazards

Safety and hazards associated with quinazoline derivatives would depend on their specific chemical structure and biological activities. For instance, 6-chloro-3-(4-isopropylphenyl)-2-methyl-quinazoline-4(3H)-thione was found to be active in the brine shrimp bioassay . The specific safety and hazards of “2-methyl-6-nitro-1H-quinazoline-4-thione” are not detailed in the available data.

Future Directions

Quinazoline derivatives continue to be a major area of research due to their diverse pharmacological activities . Future research may focus on synthesizing a variety of quinazoline compounds with different biological activities by installing various active groups to the quinazoline moiety using developing synthetic methods . The specific future directions for “2-methyl-6-nitro-1H-quinazoline-4-thione” are not detailed in the available data.

properties

IUPAC Name

2-methyl-6-nitro-1H-quinazoline-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S/c1-5-10-8-3-2-6(12(13)14)4-7(8)9(15)11-5/h2-4H,1H3,(H,10,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTDQTZHIGWCKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=S)C2=C(N1)C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401276890
Record name 2-Methyl-6-nitro-4(3H)-quinazolinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401276890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-6-nitro-1H-quinazoline-4-thione

CAS RN

13116-84-2
Record name 2-Methyl-6-nitro-4(3H)-quinazolinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13116-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-6-nitro-4(3H)-quinazolinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401276890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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